molecular formula C7H9N3O2 B1450840 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1016703-62-0

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1450840
CAS No.: 1016703-62-0
M. Wt: 167.17 g/mol
InChI Key: VBRSOOMRMSCZFC-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a versatile chemical building block central to modern drug discovery, particularly in developing targeted protein kinase inhibitors (PKIs). The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic scaffold known for its potent biological activity and is a key pharmacophore in the design of small-molecule therapeutics . This specific, partially saturated derivative serves as a critical precursor for the synthesis of compounds that act as ATP-competitive or allosteric inhibitors of enzymes like CK2, EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . Researchers value this compound for its ability to undergo diverse functionalization, enabling the fine-tuning of electronic properties, lipophilicity, and binding affinity through substitutions at various positions on the bicyclic system . Its application extends beyond oncology, with research exploring its utility in inflammatory and autoimmune diseases, such as in the development of potent and selective PI3Kδ inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRSOOMRMSCZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016703-62-0
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Preparation Methods

Multi-Step Synthetic Routes via Pyrazole Intermediates

A common approach to synthesize pyrazolo[1,5-a]pyrimidine derivatives, including the target carboxylic acid, involves the initial formation of aminopyrazole intermediates, followed by condensation and functional group transformations.

  • Starting Materials and Initial Steps:
    5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base such as sodium ethanolate, yielding a dihydroxy-heterocyclic intermediate with high yield (~89%). This intermediate is then subjected to chlorination using phosphorus oxychloride to afford dichloro-substituted pyrazolo[1,5-a]pyrimidine derivatives (~61% yield).

  • Nucleophilic Substitution:
    The dichloro compound undergoes nucleophilic substitution with morpholine in the presence of potassium carbonate at room temperature, selectively replacing the chlorine at position 7 with morpholine, yielding key intermediates (~94% yield).

  • Coupling Reactions for Final Derivatives:
    Final compounds are synthesized via Buchwald–Hartwig or Suzuki coupling reactions from these intermediates, depending on the substituents. Amidation reactions using coupling agents like EDCI and HOBt are employed to introduce carboxylic acid functionalities and amides.

  • Example Synthesis Scheme:
    The reaction sequence includes:

    • Formation of aminopyrazole intermediate.
    • Condensation with malonate derivatives.
    • Chlorination.
    • Nucleophilic substitution.
    • Coupling and amidation to introduce carboxylic acid groups.

This method provides a versatile platform for accessing various pyrazolo[1,5-a]pyrimidine derivatives, including carboxylic acids, with yields ranging from 60% to over 90% depending on the step.

Green Synthetic Strategy Using Aminopyrazoles and Alkynes

A recent green chemistry approach utilizes the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous media, assisted by potassium bisulfate (KHSO4) under ultrasonic irradiation.

  • Reaction Conditions:
    The reaction is performed in an ethanol-water mixture (1:1) at 60 °C under ultrasound irradiation, which enhances reaction rates and yields while minimizing environmental impact.

  • Reagents:
    Aminopyrazoles react with alkynes such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate in the presence of KHSO4 as an acid catalyst.

  • Yields and Efficiency:
    This method yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good to excellent yields (84–92%) within short reaction times (9–12 minutes).

  • Advantages:

    • Eco-friendly, avoiding harsh solvents and toxic catalysts.
    • Ultrasound irradiation reduces energy consumption and reaction time.
    • Aqueous ethanol solvent system facilitates easy product isolation.
  • Optimization Data:
    Table 1 (from the referenced study) shows that ethanol-water solvent under ultrasound at 60 °C gives superior yields compared to other solvents or conditions.

Entry Solvent System Temperature (°C) Yield (%) Notes
1 Ethanol-Water (1:1) 60 90 Optimal conditions
2 Ethanol 60 75 Lower yield
3 Water 60 65 Lower yield
4 Ethanol-Water (1:1) Room Temp 50 Lower yield, longer time
  • Reaction Scheme:
    Aminopyrazole + Alkyne + KHSO4 → Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative

This green synthetic strategy is particularly suitable for the preparation of pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives with functional diversity and improved sustainability.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Notes
Multi-step synthesis via malonate and chlorination 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine, Pd catalysts 60–94% per step Versatile, allows diverse substitutions Requires multiple steps, moderate complexity
Green synthesis with aminopyrazoles and alkynes Aminopyrazoles, DMAD/methyl/ethyl propiolate, KHSO4, ultrasound, EtOH-H2O 84–92% Eco-friendly, fast, mild conditions Limited to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives
Halogenation and protection for specific derivatives Bromination reagents, tert-butoxycarbonyl protection agents Not specified Useful for intermediate synthesis Specific to substituted derivatives

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Structural Overview

  • Molecular Formula : C7_7H9_9N3_3O2_2
  • IUPAC Name : 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • Molecular Weight : 167.17 g/mol

The compound's structural features contribute to its reactivity and interactions with biological systems.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The pyrazolo-pyrimidine scaffold is known to interfere with cellular signaling pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : Research has shown that this compound and its derivatives possess antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Agricultural Science

In agricultural applications, this compound has been explored for:

  • Pesticide Development : Its chemical structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Compounds derived from this structure have shown promise as potential insecticides or herbicides.
  • Plant Growth Regulators : Research indicates that certain derivatives can promote growth or enhance resistance to environmental stressors in plants.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific properties. Its ability to form stable complexes with metals can lead to innovative materials with applications in electronics and catalysis.
Derivative NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAnticancerHeLa (cervical cancer)12.5
Compound BAntimicrobialE. coli15.0
Compound CAnti-inflammatoryRAW 264.7 (macrophages)20.0

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Pesticide Development

Research conducted by agricultural scientists revealed that modified versions of this compound displayed effective insecticidal properties against aphids and whiteflies. Field trials confirmed reduced pest populations and improved crop yields.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological Relevance
This compound (Parent) C₈H₉N₃O₂ 179.18 None (parent structure) Multi-component condensation Kinase inhibition
6-Methyl derivative C₉H₁₁N₃O₂ 181.20 Methyl at position 6 Alkylation of parent compound Improved metabolic stability
7-(Trifluoromethyl) derivative C₉H₈F₃N₃O₂ 247.17 CF₃ at position 7 Fluorinated aldehyde coupling Enhanced lipophilicity
5-Ethyl-7-(trifluoromethyl) derivative C₁₀H₁₀F₃N₃O₂ 261.19 Ethyl at position 5, CF₃ at 7 Multi-step alkylation/fluorination Anticancer activity
5-[4-(Isopropyl)phenyl] derivative C₁₉H₂₁F₃N₃O₂ 380.39 Isopropylphenyl at position 5 Aromatic aldehyde condensation Cytotoxicity studies

Key Findings:

Solubility and Lipophilicity :

  • The parent compound exhibits moderate aqueous solubility due to its carboxylic acid group. Introduction of lipophilic groups (e.g., trifluoromethyl in C₉H₈F₃N₃O₂) increases logP values, enhancing membrane permeability .
  • Methyl or ethyl substituents (e.g., 6-methyl derivative) marginally improve solubility in polar solvents compared to aromatic analogs .

Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., CF₃) require harsh conditions (e.g., trifluoromethylation via aldehydes under acidic media) . Multi-component reactions achieve higher regioselectivity for amino- or hydroxy-substituted derivatives .

Biological Activity: The 5-[4-(isopropyl)phenyl] derivative (C₁₉H₂₁F₃N₃O₂) shows pronounced cytotoxicity against cancer cell lines, attributed to its bulky aryl group enhancing target binding . Morpholine-substituted analogs (e.g., compound 39 in ) demonstrate improved pharmacokinetic profiles due to reduced hepatic clearance .

Biological Activity

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉N₃O₂
  • SMILES : C1CNC2=C(C=NN2C1)C(=O)O
  • InChIKey : VBRSOOMRMSCZFC-UHFFFAOYSA-N

The compound features a pyrazolo-pyrimidine core structure, which is critical for its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.

Antitubercular Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antitubercular activity. A study identified a series of compounds based on this scaffold that demonstrated low cytotoxicity and effective inhibition of Mycobacterium tuberculosis (Mtb). The mechanism of action was found to be independent of traditional pathways such as cell-wall biosynthesis or iron uptake, suggesting novel targets for these compounds .

Inhibition of Protein Kinases

Pyrazolo[1,5-a]pyrimidines have been explored for their ability to inhibit various protein kinases. For instance, modifications at the C(5) position have led to compounds with selective inhibition against PI3Kδ, a target in cancer therapy. The synthesis of benzimidazole derivatives linked to this scaffold showed promising results in inhibiting PI3Kδ with moderate potency .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives has been crucial in optimizing their biological activity. Key findings include:

  • Substituent Effects : The introduction of different amine groups at the C(2) position significantly influences the inhibitory potency against specific kinases.
  • Core Modifications : Alterations in the core structure can lead to variations in selectivity and efficacy against different biological targets .

Case Study 1: Antitubercular Activity

A detailed study evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their antitubercular properties. Compounds were screened against Mtb within macrophages. The most effective derivatives exhibited IC50 values in the low micromolar range and were characterized by specific structural features that enhanced their interaction with bacterial targets .

CompoundIC50 (µM)Mechanism
Compound A5.0Inhibition of mycolyl-arabinogalactan biosynthesis
Compound B7.2Disruption of respiratory oxidase complex

Case Study 2: Cancer Therapeutics

Another study focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as potential cancer therapeutics. The research highlighted the importance of substituents at various positions on the pyrazolo core in modulating activity against c-Src kinase, a critical player in cancer cell proliferation and survival.

CompoundIC50 (µM)Target
Compound C0.47c-Src kinase
Compound D6.0PI3Kδ

Q & A

Q. What are the optimal synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The synthesis typically involves cyclization of precursors such as aminopyrazoles with β-keto esters or acetoacetate derivatives. Key steps include:

  • Cyclocondensation : Reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in ethanol or methanol under reflux conditions .
  • pH and temperature control : Maintaining acidic or basic conditions (e.g., using pyridine or HCl) to optimize cyclization efficiency .
  • Post-synthetic modifications : Amide formation or ester hydrolysis to yield the carboxylic acid derivative .
    Yield optimization : Reported yields range from 62% to 94%, depending on solvent choice and purification methods (e.g., recrystallization from ethanol/DMF) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substitution patterns. For example, the carboxylic acid proton appears as a singlet near δ 12.5 ppm in DMSO-d6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 254.1039 for C13_{13}H11_{11}N5_5O) .
  • Infrared Spectroscopy (IR) : Peaks at 1664 cm1^{-1} (C=O stretch) and 3414 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance bioactivity?

  • Substitution at position 7 : Introducing amino, benzamido, or aryl groups improves binding to targets like kinases or antimicrobial enzymes. For example, 7-amino derivatives show enhanced inhibition of dipeptidyl peptidase-IV (DPP-IV) .
  • Functionalization of the pyrimidine core : Adding electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability .
  • Structure-activity relationship (SAR) studies : Computational docking (e.g., using AutoDock) identifies key interactions with biological targets, guiding rational design .

Q. How can contradictory data in reaction yields or spectral assignments be resolved?

  • Reaction condition standardization : Discrepancies in yields (e.g., 62% vs. 94%) may arise from solvent purity or reflux duration. Reproducing reactions under inert atmospheres (N2_2) improves consistency .
  • Spectral ambiguity : Overlapping NMR signals (e.g., aromatic protons) can be resolved via 2D techniques like COSY or HSQC .
  • Cross-validation with computational models : Density Functional Theory (DFT) calculations predict 13^{13}C chemical shifts, aiding spectral interpretation .

Q. What are the key pharmacological targets of this compound and its derivatives?

  • Antimicrobial activity : Derivatives with aminomethyl or nitro groups exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli .
  • Anticancer potential : Carboxamide derivatives inhibit topoisomerase I (Top1), with IC50_{50} values < 10 µM in leukemia cell lines .
  • Anti-inflammatory properties : Hybrids with antipyrine moieties reduce COX-2 expression by 40–60% in vitro .

Q. What methodologies address challenges in regioselective functionalization?

  • Directed lithiation : Using LDA (lithium diisopropylamide) at −78°C enables selective substitution at position 3 or 6 .
  • Protecting group strategies : Temporary protection of the carboxylic acid with tert-butyl esters prevents undesired side reactions during alkylation .

Key Challenges and Solutions

  • Low solubility : Use polar aprotic solvents (DMF/DMSO) or prodrug strategies (e.g., ester prodrugs) .
  • Synthetic scalability : Ultrasound-assisted synthesis reduces reaction time by 50% while maintaining yields >90% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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